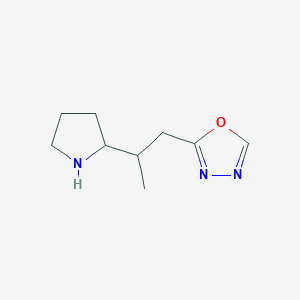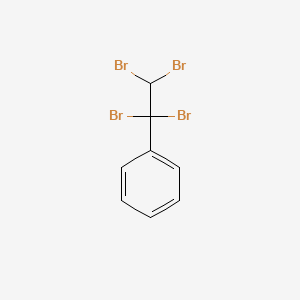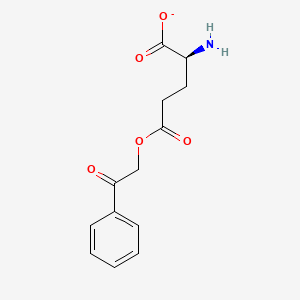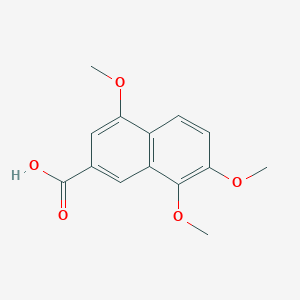
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is an organic compound with a molecular formula of C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 4, 7, and 8 positions. This step often involves the use of methanol and a catalyst such as sulfuric acid.
Carboxylation: The methoxylated naphthalene is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved through a Friedel-Crafts acylation reaction using carbon dioxide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of naphthalene are methoxylated using industrial reactors.
Efficient Carboxylation: The methoxylated product is then carboxylated using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Produces quinones or carboxylated derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in the formation of new functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy groups, making it less versatile in certain chemical reactions.
4,7,8-Trimethoxynaphthalene: Lacks the carboxylic acid group, limiting its applications in carboxylation reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is unique due to the presence of both methoxy and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H14O5 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
4,7,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-11-5-4-9-10(13(11)19-3)6-8(14(15)16)7-12(9)18-2/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
GDQRKKVFSWCOPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



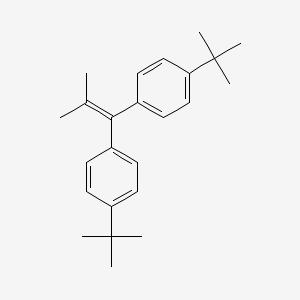

![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
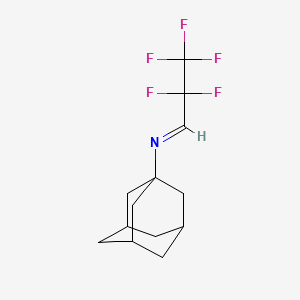

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)


